(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Overview
Description
The compound seems to be a derivative of 3-Fluorobenzyl chloride , which is a chemical compound with the molecular formula C7H6ClF. It’s used in various chemical reactions, particularly in the synthesis of other compounds .
Synthesis Analysis
While specific synthesis methods for “(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride” are not available, 3-Fluorobenzoyl chloride has been used in the synthesis of various compounds . For instance, it was used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .Molecular Structure Analysis
The molecular structure of a related compound, 3-Fluorobenzyl chloride, has been analyzed and its InChI and SMILES strings have been computed .Physical And Chemical Properties Analysis
3-Fluorobenzyl chloride, a related compound, has a molecular weight of 144.57 g/mol and does not have any hydrogen bond donors .Scientific Research Applications
1. Antimicrobial and Anticoccidial Activity
- Synthesis and Activity Analysis : A study involved the synthesis of compounds related to 3-Fluoro-benzyl-(2-methoxy-1-methyl-ethyl)-amine hydrochloride and testing their antimicrobial and anticoccidial activities. Notably, some synthesized compounds showed significant activity as coccidiostats (Georgiadis, 1976).
2. Organic Synthesis and Catalysis
- Mechanistic Investigation in Hydrogenation : Research indicated the importance of acidic activation in the hydrogenation of certain benzyl-amine derivatives, suggesting an ionic mechanism in the hydrogenation process, which is relevant to the compound (Åberg, Samec, & Bäckvall, 2006).
3. Pharmaceutical Manufacturing
- Large-Scale Preparation Processes : A study described the development of a pharmaceutical manufacturing process for a compound structurally related to (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, showcasing the relevance of such compounds in drug development (Shi et al., 2015).
4. Narcotic Antagonist Action
- N-substituted Ethyl Compounds Synthesis : Research focusing on the synthesis of N-substituted ethyl compounds, akin to the structure of (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, investigated their potential in narcotic antagonist action (Jacoby et al., 1981).
5. Novel Synthesis Approaches
- Synthesis of Derivatives : A study detailed the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which is relevant due to the structural similarities with (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride (Anderson, Burks, & Harruna, 1988).
Safety And Hazards
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDUCGXRMLVPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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